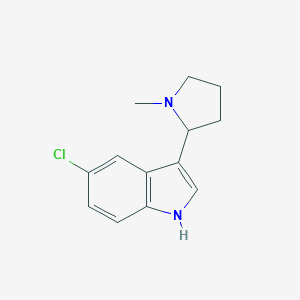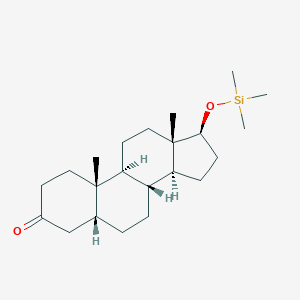
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has gained attention in scientific research due to its potential use in various applications. This compound is also known as TMS, or 17beta-trimethylsilyloxy-5alpha-androstane-3-one. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Mecanismo De Acción
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- binds to androgen receptors in the body, which leads to the activation of various signaling pathways. This activation results in the regulation of gene expression, which can lead to the development of specific physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- are similar to those of other androgenic steroids. This compound has been shown to increase muscle mass, bone density, and physical performance. It also has an impact on the metabolism of carbohydrates, lipids, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in lab experiments is its high potency and selectivity for androgen receptors. This allows for more precise targeting of specific physiological pathways. However, one limitation of this compound is its potential for off-target effects and toxicity.
Direcciones Futuras
There are several future directions for the use of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in scientific research. One potential area is the development of more selective androgen receptor modulators for the treatment of androgen-related diseases. Another area of interest is the investigation of the effects of this compound on cognitive function and mood. Additionally, further studies are needed to assess the long-term safety and efficacy of this compound.
In conclusion, 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As with any compound, caution must be taken in its use and further research is needed to fully understand its potential benefits and risks.
Métodos De Síntesis
The synthesis of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- can be achieved through a multi-step process. The starting material is androst-5-ene-3beta,17beta-diol, which is then converted to androst-5-ene-3,17-dione. This intermediate is then reacted with trimethylsilyl chloride to form 17beta-trimethylsilyloxy-5alpha-androstane-3,17-dione. Finally, reduction of the ketone group with sodium borohydride yields 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-.
Aplicaciones Científicas De Investigación
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- has been used in scientific research for various applications. One of the most common uses is in the development of androgen receptor modulators (ARMs) for the treatment of androgen-related diseases such as prostate cancer and hypogonadism. This compound has also been studied for its potential use in improving bone density, muscle mass, and physical performance.
Propiedades
Número CAS |
18880-43-8 |
|---|---|
Nombre del producto |
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- |
Fórmula molecular |
C22H38O2Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h15,17-20H,6-14H2,1-5H3/t15-,17+,18+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
YNHGEJGZDSFBFR-AWZNDACSSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Sinónimos |
17β-(Trimethylsiloxy)-5β-androstan-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

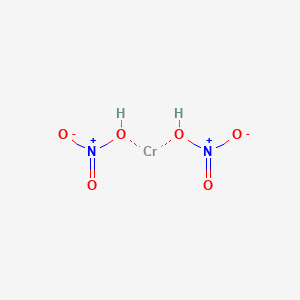
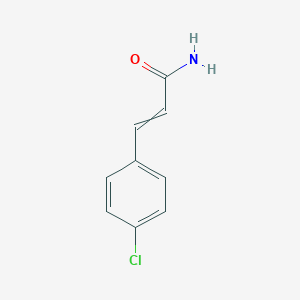
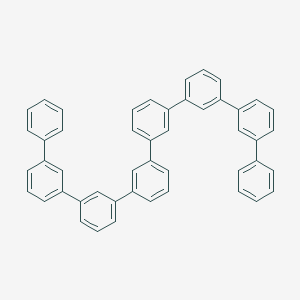
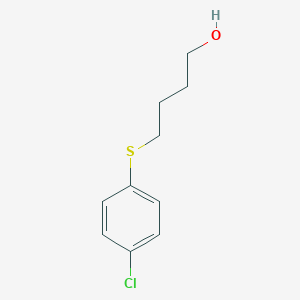


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)

